molecular formula C14H21B B1266205 1-Bromo-4-octylbenzene CAS No. 51554-93-9

1-Bromo-4-octylbenzene

Cat. No.: B1266205
CAS No.: 51554-93-9
M. Wt: 269.22 g/mol
InChI Key: OOZQSVXPBCINJF-UHFFFAOYSA-N
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Description

1-Bromo-4-octylbenzene is an organic compound with the molecular formula C14H21Br. It is a derivative of benzene, where a bromine atom is substituted at the para position of the benzene ring, and an octyl group is attached to the same ring. This compound is known for its applications in organic synthesis and material science.

Scientific Research Applications

1-Bromo-4-octylbenzene has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is employed in the preparation of liquid crystals and other advanced materials.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

    Chemical Biology: It is used in the study of biological systems and the development of bioactive compounds.

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-octylbenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:

Biochemical Pathways

It’s known that the compound can participate in reactions involving carbocation intermediates, such as s n 1 and e1 reactions of alkyl halides, and brønsted acid addition reactions of alkenes .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its bioavailability.

Result of Action

The result of this compound’s action is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential applications in various fields, such as pharmaceuticals and materials science.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as its reactions involve the formation and stabilization of charged intermediates . Additionally, the compound should be stored in a dry environment to maintain its stability .

Safety and Hazards

1-Bromo-4-octylbenzene is associated with certain hazards. It has been classified with the signal word “Warning” and the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

1-Bromo-4-octylbenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the formation of reactive intermediates that can further react with other biomolecules, leading to a cascade of biochemical events.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. For instance, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function . Additionally, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering cell death pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of enzymes involved in DNA repair, thereby increasing the susceptibility of cells to DNA damage . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term impact of the compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver and kidney damage . Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced. It is essential to determine the safe dosage range to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering the levels of key metabolites. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often localized to the endoplasmic reticulum and mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, affecting its biochemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-octylbenzene can be synthesized through the bromination of 4-octylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-octylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Coupling Reactions: It can undergo coupling reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to form 4-octylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as ethanol or water.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution Reactions: Products like 4-octylphenol, 4-octylbenzonitrile, or 4-octylaniline.

    Coupling Reactions: Biaryl compounds with various functional groups.

    Reduction Reactions: 4-octylbenzene.

Comparison with Similar Compounds

    1-Bromo-4-methylbenzene: Similar structure but with a methyl group instead of an octyl group.

    1-Bromo-4-ethylbenzene: Similar structure but with an ethyl group instead of an octyl group.

    1-Bromo-4-hexylbenzene: Similar structure but with a hexyl group instead of an octyl group.

Uniqueness: 1-Bromo-4-octylbenzene is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in material science and organic synthesis.

Properties

IUPAC Name

1-bromo-4-octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Br/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZQSVXPBCINJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199514
Record name p-Bromophenyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51554-93-9
Record name p-Bromophenyloctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051554939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bromophenyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-n-octylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-bromo-4-octylbenzene in the synthesis of mixed aryl-alkyl organotin compounds?

A1: this compound serves as a starting material for introducing the p-octylphenyl group into the target organotin compounds. The synthesis involves a two-step process:

    Q2: Are there any structural characterization details available for the synthesized organotin compounds, specifically (p-octylphenyl)dimethyltin chloride?

    A2: While the abstract doesn't provide specific spectroscopic data for (p-octylphenyl)dimethyltin chloride, it mentions that the research includes complete 1H, 13C, and 119Sn NMR spectroscopic data for all synthesized compounds []. This information would be valuable for confirming the structure and purity of the target organotin compounds. Additionally, the research presents a single-crystal X-ray structural analysis of (p-tert-butylphenyl)dimethyltin chloride, a closely related compound, which offers insights into the potential structural features of (p-octylphenyl)dimethyltin chloride, particularly regarding the pentacoordinate tin center and the arrangement of chlorine atoms [].

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